6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline
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Overview
Description
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, hydrazine, and trifluoromethyl groups in its structure makes it a versatile compound with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline typically involves the following steps:
Hydrazination: The hydrazine group is introduced by reacting the brominated quinoline with hydrazine hydrate in the presence of a suitable catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Uniqueness
6-Bromo-4-hydrazinyl-2-(trifluoromethyl)quinoline is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity
Properties
CAS No. |
1701-32-2 |
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Molecular Formula |
C10H7BrF3N3 |
Molecular Weight |
306.08 g/mol |
IUPAC Name |
[6-bromo-2-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C10H7BrF3N3/c11-5-1-2-7-6(3-5)8(17-15)4-9(16-7)10(12,13)14/h1-4H,15H2,(H,16,17) |
InChI Key |
GVIQWZMTOBKALD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)NN |
Origin of Product |
United States |
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